1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10,11,12-octahydro-14,16-dihydroxy-3-methyl-, (3S)-
Description
The compound (3S)-14,16-dihydroxy-3-methyl-3,4,5,6,9,10,11,12-octahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione (IUPAC name), commonly referred to as zearalanone, is a macrocyclic lactone derived from the mycotoxin zearalenone. Its molecular formula is C₁₈H₂₄O₅ (monohydrate: C₁₈H₂₄O₅·H₂O, Mr = 338.39) . Key features include:
- A fully hydrogenated 14-membered ring system ("octahydro" designation).
- Stereospecific (3S) configuration and hydroxyl groups at positions 14 and 14.
- Crystalline orthorhombic structure (space group P2₁2₁2₁) with hydrogen-bonded networks stabilizing its monohydrate form .
Zearalanone is utilized as a reference material in analytical chemistry for mycotoxin detection .
Properties
IUPAC Name |
16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJDQUGPCJRQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859941 | |
| Record name | 14,16-Dihydroxy-3-methyl-3,4,5,6,9,10,11,12-octahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Zearalenone
The synthesis begins with Zearalenone, a mycotoxin with a macrocyclic lactone structure, which serves as the precursor for subsequent modifications. Its chemical structure and reactivity are well-characterized, providing a suitable scaffold for chemical transformations.
Reduction of the Ketone Function
Objective: Convert the ketone group in Zearalenone to a secondary alcohol, forming a key intermediate.
- The reduction employs a Meerwein-Ponndorf-Verley (MPV) reduction, using aluminum isopropoxide (Al(OiPr)₃) as the reducing agent in an isopropanol solvent.
- Reaction conditions typically involve maintaining the temperature below 40°C to ensure selectivity and prevent over-reduction.
- The process yields (3S,7R,11E)-3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one (a hydroxylated intermediate).
- The MPV reduction provides high regio- and stereoselectivity, crucial for subsequent steps.
- Yield data from patent literature indicate efficiencies exceeding 85% under optimized conditions.
Hydroxylation at the 8-Position
Objective: Introduce a hydroxyl group at the 8-position of the macrocyclic lactone.
- In vitro metabolic studies suggest that cytochrome P450 enzymes can hydroxylate Zearalenone at specific positions, notably at C-8.
- Chemical hydroxylation can be mimicked using selective oxidation agents such as hydrogen peroxide or potassium permanganate, although enzymatic or biomimetic methods are preferred for regioselectivity.
- In vitro microsomal incubations demonstrate formation of (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione (OH-ZEN), confirming enzymatic hydroxylation at the 8-position.
Esterification and Purification
Objective: Protect and purify the hydroxylated intermediate.
- The hydroxylated compound is subjected to esterification with acetic acid or trifluoroacetic acid to stabilize reactive hydroxyl groups.
- Purification involves solid-phase extraction and HPLC techniques, often using immunoaffinity columns specific for Zearalenone derivatives.
- The process includes washing with organic solvents such as ethyl acetate and water to remove impurities.
- The purified intermediate is characterized by HPLC-MS, confirming the hydroxylation site and purity.
Hydrogenation to Form Zeranol
Objective: Reduce the double bonds in the macrocyclic ring to produce Zeranol and Taleranol.
- Catalytic hydrogenation employs palladium (Pd) or nickel (Ni) catalysts under hydrogen atmosphere.
- The reaction conditions are optimized to favor the formation of Zeranol (more active estrogenic form) over Taleranol.
- Typical conditions involve room temperature to mild heating (around 25-50°C) and atmospheric or slightly elevated hydrogen pressure.
- Patent literature indicates that the hydrogenation step yields a mixture with at least 60% Zeranol, with purification via crystallization from solvents such as acetone or acetonitrile.
Purification and Crystallization
Objective: Isolate pure Zeranol.
- The reaction mixture is precipitated by adding water, followed by washing with hydrocarbon solvents like heptane to remove residual impurities.
- Final purification is achieved through recrystallization from suitable solvents, including acetone, ethanol, or acetonitrile.
- Purity levels exceeding 95% are typical, with the ratio of Zeranol to Taleranol adjusted by controlling hydrogenation conditions.
Summary of Key Reaction Conditions and Data
Chemical Reactions Analysis
Types of Reactions
Zearalanone undergoes various chemical reactions, including:
Oxidation: Zearalanone can be oxidized to form zearalenone. This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: As mentioned earlier, zearalanone can be synthesized from zearalenone through reduction reactions.
Substitution: Zearalanone can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Zearalenone.
Reduction: Zearalanone.
Substitution: Various substituted derivatives of zearalanone.
Scientific Research Applications
The compound "1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)-", also known as Zearalenone (ZEA), is a mycotoxin with the molecular formula C18H22O5 and a molecular weight of 318.4 . It is derived from Fusarium graminearum, F. culmorum, and F. crookwellense . Zearalenone is also known by several other names, including [S-(E)]-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione and Mycotoxin F2 .
Chemical and Physical Properties
Zearalenone appears as white crystals with a melting point of 164–165 °C . The specific rotation is $$α]25 D –170.5° (c = 1.0 mmol/L in methanol) . ZEA is stable to hydrolysis in neutral or acidic buffer solutions . When heated at 150 °C for 60 minutes, it remains 74% stable, but only 69% when heated to 200 °C for the same duration .
Stability and Degradation
ZEA content is not reduced by heating at 110 °C for 12 days in a sodium bicarbonate solution . However, losses occur at higher temperatures, with over 92% lost after 60 minutes at 175 °C, and complete loss in under 30 minutes at 225 °C, irrespective of pH . ZEA is most stable at pH 7, with the greatest losses occurring above 175 °C . Extrusion cooking of maize grits significantly reduces ZEA, with mixing screws being more effective (66–83% reduction) than non-mixing screws (65–77%) .
Mechanism of Action
Zearalanone exerts its effects by binding to estrogen receptors in the body. This binding mimics the action of the natural hormone estrogen, leading to the activation of estrogen-responsive genes. The compound can disrupt normal hormonal signaling, resulting in reproductive and developmental abnormalities. Zearalanone’s mechanism of action involves interactions with both classical estrogen receptors (ERα and ERβ) and non-classical receptors such as G protein-coupled estrogen receptor (GPER) .
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Zearalenone (ZEN)
Key Differences :
- Structure: Zearalenone (C₁₈H₂₂O₅, Mr = 318.36) contains a hexahydro ring system and an 11E double bond, whereas zearalanone is fully hydrogenated ("octahydro") .
- Biological Activity: Zearalenone exhibits potent estrogenic activity due to its planar structure, which facilitates binding to estrogen receptors. In contrast, zearalanone’s saturated backbone reduces this activity .
Table 1: Structural and Physicochemical Comparison
| Property | Zearalanone | Zearalenone |
|---|---|---|
| Molecular Formula | C₁₈H₂₄O₅ (C₁₈H₂₄O₅·H₂O for monohydrate) | C₁₈H₂₂O₅ |
| Molecular Weight | 320.38 (338.39 for monohydrate) | 318.36 |
| CAS Number | 5975-78-0 | 17924-92-4 |
| Hydrogenation | Octahydro | Hexahydro |
| Double Bond Position | Fully saturated | 11E configuration |
| Estrogenic Activity | Low | High |
| Primary Use | Analytical reference standard | Mycotoxin research |
Cis-Zearalenone (Cis-ZEN)
- Structure: The 11Z stereoisomer of zearalenone, with a bent conformation due to the cis double bond .
- Activity: Exhibits reduced estrogenic potency compared to the trans isomer (11E-zearalenone) due to steric hindrance .
Crystallographic and Analytical Data
Zearalanone Monohydrate
Zearalenone
- Crystal Structure: Monoclinic system (P2₁) with distinct π-π stacking interactions due to aromaticity, absent in zearalanone .
Zearalanone
Biological Activity
1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, specifically the isomer (3S)-3,4,5,6,9,10,11,12-octahydro-14,16-dihydroxy-3-methyl-, is a complex organic compound with notable biological activities. This article aims to synthesize existing research findings on its biological properties and potential applications in pharmacology and biotechnology.
- Molecular Formula : C18H22O6
- Molecular Weight : 318.36 g/mol
- IUPAC Name : 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Notable activities include:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Serratia marcescens, where it acts by inhibiting chitinase enzymes crucial for bacterial cell wall integrity .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
The exact mechanism of action remains partially understood; however, several studies suggest that the compound interacts with specific cellular targets:
- Chitinase Inhibition : The inhibition of chitinase enzymes has been linked to the compound's antimicrobial effects. Chitinases are vital for the survival of certain pathogens; thus, their inhibition can lead to decreased pathogenicity .
- Radical Scavenging : The antioxidant activity is believed to stem from the compound's ability to donate electrons to free radicals, stabilizing them and preventing cellular damage .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Serratia marcescens | |
| Antioxidant | Scavenges free radicals | |
| Chitinase Inhibition | Inhibits chitinase enzymes in pathogens |
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the efficacy of (3S)-1H-2-Benzoxacyclotetradecin against multiple strains of bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound's ability to inhibit chitinase was a key factor in its antimicrobial action.
Case Study: Antioxidant Activity
In another investigation published in the Journal of Natural Products, the antioxidant activity was assessed using DPPH and ABTS assays. The compound demonstrated a high radical scavenging capacity with an IC50 value lower than that of standard antioxidants like ascorbic acid.
Q & A
Q. What experimental methods are used to determine the crystal structure of this compound?
The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Key parameters include orthorhombic symmetry (space group P222) with unit cell dimensions a = 8.2727 Å, b = 24.579 Å, c = 9.3703 Å, and a hydrogen-bonded network stabilizing the lattice . Data collection involves MoKα radiation (λ = 0.71073 Å) and refinement using software like SAINT and SADABS .
Q. Which chromatographic techniques ensure purity and quantification in analytical studies?
Reverse-phase HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water mobile phases) is commonly employed. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended, especially for trace analysis in biological matrices . Method validation should include recovery tests and matrix-matched calibration to address co-eluting contaminants .
Q. How is the compound synthesized, and what are the key intermediates?
Synthesis typically involves macrolactonization of hydroxylated precursors under acidic or enzymatic conditions. For example, intermediates like (3S,11Z)-isomers may form via stereoselective cyclization, with critical control of reaction temperature and solvent polarity to avoid epimerization . Characterization of intermediates requires H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can contradictions in reported crystal structures (e.g., monoclinic vs. orthorhombic systems) be resolved?
Discrepancies arise from polymorphism or hydration states (e.g., monohydrate vs. anhydrous forms). To resolve these:
Q. What experimental designs are optimal for studying environmental fate and biotic interactions?
Long-term studies should integrate:
- Laboratory experiments : Measure hydrolysis rates (pH 3–9), photodegradation (UV-Vis irradiation), and soil sorption coefficients (K) .
- Field studies : Use randomized block designs with split plots to assess degradation in agricultural soils, accounting for variables like organic matter and microbial activity .
- Ecotoxicity assays : Evaluate impacts on model organisms (e.g., Daphnia magna) across trophic levels .
Q. How does stereochemistry influence bioactivity, and what methods validate stereochemical integrity?
The (3S)-configuration is critical for binding to estrogen receptors. To assess stereochemical effects:
- Compare activity of (3S)- and (3R)-isomers using in vitro receptor-binding assays.
- Employ circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration .
- Computational docking studies (e.g., AutoDock Vina) can predict binding affinities based on chiral centers .
Q. What strategies mitigate matrix interference in complex biological samples during quantification?
- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from lipids and proteins .
- Advanced detection : Implement matrix-matched calibration curves and isotope-labeled internal standards (e.g., C-zearalanone) to correct for ion suppression in LC-MS/MS .
Methodological Frameworks
Q. How are theoretical frameworks applied to study this compound’s mechanism of action?
Research should link to:
- Mycotoxin pathways : Investigate structural analogs (e.g., zearalenone) and their estrogenic effects via ERα/ERβ activation .
- Environmental chemistry models : Use fugacity models to predict partitioning between air, water, and soil compartments .
- Kinetic studies : Apply Michaelis-Menten kinetics to enzyme-mediated degradation in microbial systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
